Tert-butyl ((4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate is a chemical compound with a complex structure, characterized by a bicyclic framework and functional groups that include a tert-butyl group, an aminomethyl group, and a carbamate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-(aminomethyl)bicyclo[211]hexan-1-yl)methyl)carbamate typically involves multiple steps, starting with the formation of the bicyclic core structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The reactions can lead to a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, tert-butyl ((4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate may be employed in the study of enzyme inhibitors or as a probe for biological assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug delivery systems.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-butyl ((4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate: Similar structure but lacks the aminomethyl group.
Tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate: Similar bicyclic core but different functional groups.
Uniqueness: Tert-butyl ((4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate is unique due to its combination of the bicyclic core, aminomethyl group, and carbamate group, which provides distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-9-13-5-4-12(6-13,7-13)8-14/h4-9,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMNBECSEJDJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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